(4-metoxifenil)(piridin-2-il)metanol

Descripción general

Descripción

4-Methoxy-alpha-pyridylbenzyl alcohol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methoxy-alpha-pyridylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-alpha-pyridylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-alpha-pyridylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis

Compuestos similares se han utilizado como estabilizadores y catalizadores en reacciones químicas. Por ejemplo, los derivados del alcohol bencílico pueden participar en reacciones de oxidación utilizando catalizadores como nanopartículas de ferrita .

Síntesis orgánica

Los grupos metoxilo y piridilo sugieren que este compuesto podría utilizarse en síntesis orgánica, posiblemente como reactivo o intermedio en la formación de radicales alóxicos, que son importantes en diversas transformaciones orgánicas .

Mecanismo De Acción

Target of Action

NSC163361, also known as (4-methoxyphenyl)(pyridin-2-yl)methanol or 4-Methoxy-alpha-pyridylbenzyl alcohol, is a small molecule inhibitor that selectively targets the Werner syndrome WRN helicase . The WRN helicase is a protein that plays a crucial role in DNA replication and repair, and its dysfunction is associated with Werner syndrome, a genetic disorder characterized by premature aging .

Mode of Action

NSC163361 inhibits the helicase activity of the WRN protein . Helicases are enzymes that unwind DNA strands, a critical step in DNA replication and repair. By inhibiting the WRN helicase, NSC163361 interferes with these processes, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Result of Action

The inhibition of WRN helicase by NSC163361 can lead to the disruption of DNA replication and repair, potentially causing cell cycle arrest and apoptosis in cancer cells . This suggests that NSC163361 may have potential as a therapeutic agent in the treatment of cancers associated with WRN dysfunction.

Análisis Bioquímico

Biochemical Properties

4-Methoxy-alpha-pyridylbenzyl alcohol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, 4-Methoxy-alpha-pyridylbenzyl alcohol has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 4-Methoxy-alpha-pyridylbenzyl alcohol on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Furthermore, 4-Methoxy-alpha-pyridylbenzyl alcohol can influence gene expression by acting on transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . These effects highlight the compound’s potential impact on cellular function and health.

Molecular Mechanism

At the molecular level, 4-Methoxy-alpha-pyridylbenzyl alcohol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, 4-Methoxy-alpha-pyridylbenzyl alcohol can activate or inhibit transcription factors, leading to changes in gene expression patterns . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-alpha-pyridylbenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methoxy-alpha-pyridylbenzyl alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-Methoxy-alpha-pyridylbenzyl alcohol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular stress. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

4-Methoxy-alpha-pyridylbenzyl alcohol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell . The compound’s interaction with metabolic enzymes highlights its role in cellular metabolism and its potential impact on metabolic health.

Transport and Distribution

The transport and distribution of 4-Methoxy-alpha-pyridylbenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

4-Methoxy-alpha-pyridylbenzyl alcohol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the subcellular level and for identifying potential targets for therapeutic intervention.

Actividad Biológica

4-Methoxy-alpha-pyridylbenzyl alcohol is a compound of interest due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

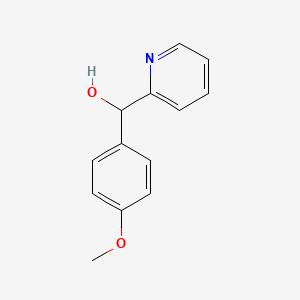

Chemical Structure

4-Methoxy-alpha-pyridylbenzyl alcohol contains a methoxy group and a pyridine ring, contributing to its unique chemical properties. The molecular formula is .

The biological activity of 4-Methoxy-alpha-pyridylbenzyl alcohol can be attributed to its interactions with various biomolecular targets:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting these enzymes, it may increase the levels of acetylcholine in the brain, enhancing cognitive function.

- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of leukotrienes, mediators of inflammation.

The biochemical properties of 4-Methoxy-alpha-pyridylbenzyl alcohol include:

- Solubility : The compound exhibits moderate solubility in organic solvents, which is beneficial for drug formulation.

- Stability : It remains stable under physiological conditions but may degrade over time, which can affect its long-term efficacy.

Pharmacokinetics

Research indicates that compounds similar to 4-Methoxy-alpha-pyridylbenzyl alcohol are typically absorbed through the gastrointestinal tract, metabolized in the liver, and excreted via bile or feces. Understanding these pathways is crucial for predicting the compound's behavior in vivo.

Biological Activity Summary Table

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Cholinesterase Inhibition | Increases acetylcholine levels | Alzheimer’s disease treatment |

| Anti-inflammatory | Inhibits 5-lipoxygenase | Treatment for asthma and arthritis |

| Antimicrobial | Disruption of bacterial cell walls | Infection control |

| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 4-Methoxy-alpha-pyridylbenzyl alcohol on animal models induced with neurodegeneration. Results indicated significant improvement in cognitive functions and reduced markers of oxidative stress.

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of this compound in a mouse model of asthma. The administration resulted in decreased airway inflammation and improved lung function metrics.

- Antimicrobial Activity : Preliminary research has shown that 4-Methoxy-alpha-pyridylbenzyl alcohol exhibits antimicrobial properties against several bacterial strains, suggesting its potential as a therapeutic agent for infections.

Propiedades

IUPAC Name |

(4-methoxyphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFKODRWEHYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284951 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27805-39-6 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27805-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-alpha-pyridylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-pyridylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.